5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid
Overview
Description
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pentanoic acid chain. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole ring is then reacted with a suitable thiol compound to form the thioether linkage.
Attachment of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain to the thioether-linked triazole ring through a substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to nucleic acids or proteins, leading to changes in cellular function .
Comparison with Similar Compounds
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid can be compared with other similar compounds, such as:
2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride: This compound has a similar triazole ring but differs in the length and structure of the attached chain.
5-(1H-1,2,4-Triazol-3-ylthio)pentanoic acid: This compound has a similar structure but with a different position of the triazole ring attachment.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6(12)3-1-2-4-13-7-8-5-9-10-7/h5H,1-4H2,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYUOJAPOSNRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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